molecular formula C11H15NO2 B8707470 L-Alanine, N-(2,6-dimethylphenyl)- CAS No. 83234-64-4

L-Alanine, N-(2,6-dimethylphenyl)-

Cat. No.: B8707470
CAS No.: 83234-64-4
M. Wt: 193.24 g/mol
InChI Key: WMSDRWJBTDSIQR-VIFPVBQESA-N
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Description

L-Alanine, N-(2,6-dimethylphenyl)- is a substituted alanine derivative characterized by an N-linked 2,6-dimethylphenyl group. This compound belongs to a class of agrochemicals and pharmaceutical intermediates, particularly noted for its structural role in systemic fungicides such as metalaxyl and its stereoisomers . The molecular formula of the parent compound (without additional substituents) is C₁₁H₁₅NO₂, though derivatives like methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) share the core structure with modifications that enhance biological activity .

Key applications include its use in crop protection against oomycetes, leveraging its ability to inhibit RNA polymerase in pathogens . The compound’s stereochemistry significantly impacts efficacy; for example, the D-alanine enantiomer (metalaxyl-M) exhibits higher fungicidal activity than the racemic DL-form .

Properties

CAS No.

83234-64-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-(2,6-dimethylanilino)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

WMSDRWJBTDSIQR-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of L-Alanine, N-(2,6-dimethylphenyl)- and its analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications Toxicity Profile (LD₅₀, oral rat) References
L-Alanine, N-(2,6-dimethylphenyl)- C₁₁H₁₅NO₂ None (parent compound) Intermediate in synthesis Not reported
Metalaxyl (DL-form) C₁₅H₂₁NO₄ N-(methoxyacetyl), methyl ester Systemic fungicide 566 mg/kg
Metalaxyl-M (D-form) C₁₅H₂₁NO₄ N-(methoxyacetyl), methyl ester (D-enantiomer) Enhanced fungicide 634 mg/kg
Benalaxyl C₂₀H₂₃NO₃ N-(phenylacetyl), methyl ester Oomycete control 430 mg/kg
Furalaxyl C₁₇H₁₉NO₄ N-(2-furanylcarbonyl), methyl ester Fungicide 1,200 mg/kg

Key Findings :

Structural Modifications and Activity :

  • The addition of a methoxyacetyl group (as in metalaxyl) enhances systemic translocation in plants compared to the parent compound .
  • Benalaxyl ’s phenylacetyl group improves soil persistence but increases mammalian toxicity (lower LD₅₀) .
  • The D-enantiomer (metalaxyl-M) shows 2–10× higher activity against Phytophthora infestans than the L-form due to better target-site binding .

Toxicity and Safety :

  • Metalaxyl exhibits moderate toxicity (LD₅₀ = 566 mg/kg), with reproductive effects observed at sublethal doses (960 mg/kg over 30 days) .
  • Furalaxyl is less toxic (LD₅₀ = 1,200 mg/kg), attributed to its furan-derived acyl group, which reduces bioaccumulation .

Environmental Fate: Metalaxyl derivatives are prone to hydrolysis in alkaline conditions, forming non-toxic metabolites like N-(2,6-dimethylphenyl)-alanine . Benalaxyl persists longer in soil (half-life = 60 days) compared to metalaxyl (half-life = 30 days) .

Preparation Methods

Substrate Design and Enzyme Selection

The enzymatic resolution of racemic N-(2,6-dimethylphenyl)alanine esters represents a cornerstone of industrial production. As detailed in patent JP2006510364A, racemic (R,S)-N-(2,6-dimethylphenyl)alanine esters are subjected to enantioselective hydrolysis using hydrolases with specificity for either the (R)- or (S)-enantiomer. For instance, lipases or esterases selectively hydrolyze the (R)-ester into (R)-N-(2,6-dimethylphenyl)alanine, leaving the unreacted (S)-ester for subsequent isolation.

The reaction is conducted in an aqueous or water-organic solvent mixture (e.g., 10% v/v isopropanol) at pH 7–8 and 30–40°C. Under these conditions, enzymes such as Candida antarctica lipase B achieve >90% enantiomeric excess (ee) for the (R)-acid product. The unhydrolyzed (S)-ester is extracted using toluene or ethyl acetate, yielding optically pure (S)-N-(2,6-dimethylphenyl)alanine ester, which can be further hydrolyzed to the free acid.

Process Optimization and Yield

Key parameters influencing yield and ee include:

  • Enzyme loading : 5–10% w/w of substrate maximizes conversion without side reactions.

  • Solvent system : Biphasic systems (water:toluene = 1:1) enhance enzyme stability and product separation.

  • Reaction time : 24–48 hours ensures >95% conversion of the target enantiomer.

Typical yields for (R)-N-(2,6-dimethylphenyl)alanine via this method exceed 85%, with ee ≥98%.

Asymmetric Hydrogenation and Catalytic Synthesis

Rhodium-Catalyzed Enantioselective Hydrogenation

The synthesis of L-alanine derivatives via asymmetric hydrogenation is exemplified by J-STAGE research (Chem. Pharm. Bull. 54(6)). Here, methyl (Z)-2-acetamido-3-(2,6-dimethylphenyl)-2-propenoate undergoes hydrogenation using a chiral rhodium catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF4, under 60 psig H₂ at 60°C. This method produces N-acetyl-2,6-dimethyl-L-phenylalanine methyl ester with 97.5% yield and >99% ee.

Catalytic Conditions and Stereochemical Outcomes

  • Catalyst loading : 1.8 mol% Rh ensures complete conversion without racemization.

  • Solvent : Ethyl acetate optimizes substrate solubility and catalyst activity.

  • Post-reaction processing : Filtration through Florisil® removes residual catalyst, followed by precipitation with hexane.

This approach is critical for scalable production of enantiopure intermediates, though it requires high-pressure equipment and expensive metal catalysts.

Multi-Step Organic Synthesis: Negishi Coupling and Hydrolysis

Route Overview (CN110092735B)

Chinese patent CN110092735B outlines a six-step synthesis starting from tert-butyl (S)-2-((2,6-dimethyl-3-cyanophenyl)carbamoyl)pyrrolidine-1-carboxylate:

  • Negishi Reaction : Compound 3 reacts with ZnCl₂ to form a zinc reagent, which undergoes palladium-catalyzed coupling with methyl 2-bromopropanoate to yield compound 6.

  • Hydrolysis : Compound 6 is treated with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to afford the target L-alanine derivative.

Key Process Metrics

  • Overall yield : 46.7% across six steps.

  • Purification strategy : Three intermediate isolations reduce impurity carryover.

  • Chiral purity : HPLC analysis confirms ≥99.5% ee (Figure 1–2).

This route emphasizes atom economy and one-pot reactions but involves complex handling of air-sensitive reagents.

Comparative Analysis of Preparation Methods

Method Yield ee (%) Key Advantages Limitations
Enzymatic Resolution85%≥98Low cost, mild conditionsLimited to ester substrates
Asymmetric Hydrogenation97.5%>99High stereoselectivityRequires high-pressure H₂ and Rh catalyst
Multi-Step Synthesis46.7%≥99.5Scalable, versatile intermediatesComplex purification, sensitive reagents

Structural and Physicochemical Data

From PubChem (CID 62331914):

  • Molecular formula : C₁₂H₁₇NO₂

  • Molecular weight : 207.27 g/mol

  • IUPAC name : Methyl 3-(2,6-dimethylanilino)propanoate

  • Key properties : LogP = 3.0 (XLogP3-AA), hydrogen bond acceptors = 3 .

Q & A

Basic Research Questions

Q. What are the optimal stoichiometric conditions for synthesizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?

  • Methodological Answer : A typical synthesis involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in a molar ratio of 1:4 to ensure complete substitution. Excess diethylamine acts as both a base and nucleophile, driving the reaction to completion. Monitoring reaction progress via TLC or HPLC is recommended to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic ring and alanine backbone. Mass spectrometry (MS) with exact mass analysis (e.g., 301.0784 Da for related derivatives) ensures molecular weight validation. X-ray crystallography using SHELX programs (e.g., SHELXL) resolves stereochemistry and crystal packing .

Q. How can researchers verify the purity of synthesized L-Alanine, N-(2,6-dimethylphenyl)- compounds?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For chiral purity, chiral stationary phases or derivatization with chiral auxiliaries (e.g., FMOC-Cl) followed by LC-MS analysis is advised. Melting point determination and elemental analysis provide additional validation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for L-Alanine, N-(2,6-dimethylphenyl)- derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Use variable-temperature NMR to detect conformational changes. Re-refine X-ray data with SHELXL, applying restraints for disordered regions. Cross-validate with DFT calculations to model electronic environments .

Q. What experimental strategies address low yields in the synthesis of N-(2,6-dimethylphenyl)alanine methyl ester?

  • Methodological Answer : Optimize reaction solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates. Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions. Explore microwave-assisted synthesis to reduce reaction time and side-product formation .

Q. How do structural modifications of L-Alanine, N-(2,6-dimethylphenyl)- impact its bioactivity in agrochemical applications?

  • Methodological Answer : Replace the methoxyacetyl group (as in metalaxyl-M) with phenylacetyl (benalaxyl) to study fungicidal activity. Use in vitro enzyme inhibition assays (e.g., against oomycete RNA polymerase) and compare IC₅₀ values. Molecular docking simulations can predict binding affinity changes due to substituent bulkiness .

Q. What protocols ensure safe handling of L-Alanine, N-(2,6-dimethylphenyl)- derivatives given their toxicity profile?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. For reproductive toxicity studies (observed in rodents at 566 mg/kg), adhere to OECD Guideline 443 for extended one-generation protocols. Neutralize waste with activated carbon before disposal .

Q. How can researchers resolve challenges in crystallizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?

  • Methodological Answer : For twinned crystals, employ SHELXL’s TWIN command with HKLF5 data format. Screen crystallization conditions using PEG 8000 and ammonium sulfate at pH 6–8. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for ambiguous regions .

Q. What metabolomic approaches identify degradation products of L-Alanine, N-(2,6-dimethylphenyl)- in environmental studies?

  • Methodological Answer : Use ¹⁴C-labeled compounds to trace metabolic pathways in soil or water samples. Analyze via LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions (e.g., m/z 301.08). Compare fragmentation patterns with databases like NIST Chemistry WebBook .

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